molecular formula C16H9ClN4O B14999441 2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile

2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile

Cat. No.: B14999441
M. Wt: 308.72 g/mol
InChI Key: QIOGQIXNCRSTLL-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers a range of possibilities in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and an activated phenol under specific conditions . The reaction is often catalyzed by recyclable basic ionic liquids, which offer an environmentally friendly approach . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, making it effective in therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C16H9ClN4O

Molecular Weight

308.72 g/mol

IUPAC Name

2-amino-3-(4-chlorophenyl)-1-hydroxyindole-5,6-dicarbonitrile

InChI

InChI=1S/C16H9ClN4O/c17-12-3-1-9(2-4-12)15-13-5-10(7-18)11(8-19)6-14(13)21(22)16(15)20/h1-6,22H,20H2

InChI Key

QIOGQIXNCRSTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N)Cl

Origin of Product

United States

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